molecular formula C17H32INO9 B12419074 Iodoacetamido-PEG6-acid

Iodoacetamido-PEG6-acid

Cat. No.: B12419074
M. Wt: 521.3 g/mol
InChI Key: DRQFUOKMWWJAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Iodoacetamido-PEG6-acid primarily undergoes substitution reactions due to the presence of the iodoacetamido group. This group can react with thiol groups in cysteine residues, leading to the formation of stable thioether bonds .

Common Reagents and Conditions

    Activators: EDC, HATU

    Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO)

    Conditions: Mild temperatures, neutral to slightly basic pH

Major Products Formed

The major products formed from reactions involving this compound are stable amide bonds with primary amine groups and thioether bonds with thiol groups .

Scientific Research Applications

Iodoacetamido-PEG6-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iodoacetamido-PEG6-acid involves the covalent binding of the iodoacetamido group to the thiol group of cysteine residues in proteins. This binding prevents the formation of disulfide bonds, thereby stabilizing the protein structure. The terminal carboxylic acid can also form stable amide bonds with primary amine groups, facilitating the conjugation of the compound to various biomolecules .

Properties

Molecular Formula

C17H32INO9

Molecular Weight

521.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22)

InChI Key

DRQFUOKMWWJAAQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O

Origin of Product

United States

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